molecular formula C15H15NO B186975 4-(Dimethylamino)benzophenone CAS No. 530-44-9

4-(Dimethylamino)benzophenone

Cat. No.: B186975
CAS No.: 530-44-9
M. Wt: 225.28 g/mol
InChI Key: BEUGBYXJXMVRFO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzophenone is an organic compound with the molecular formula C15H15NO. It is a white crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether. This compound is widely used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Dimethylamino)benzophenone involves the reaction of benzoylaniline with N,N-dimethylaniline in the presence of phosphorus oxychloride. The mixture is slowly heated until the reaction starts, then cooled to control the temperature below 125°C. After the reaction stabilizes, it is heated with a boiling water bath for three hours. The reaction mixture is then cooled to 50°C and slowly poured into dilute hydrochloric acid, followed by the addition of water to precipitate the product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Dimethylamino)benzophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzophenone involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets vary based on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Diethylamino)benzophenone
  • 4,4′-Bis(dimethylamino)benzophenone
  • Michler’s ketone
  • 4-Methylbenzophenone
  • 4-Benzoylbenzoic acid

Uniqueness: 4-(Dimethylamino)benzophenone is unique due to its specific dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of specialized organic compounds .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGBYXJXMVRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060188
Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

530-44-9
Record name 4-(Dimethylamino)benzophenone
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Record name p-Dimethylaminobenzophenone
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Record name 4-(DIMETHYLAMINO)BENZOPHENONE
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Record name 4-(DIMETHYLAMINO)BENZOPHENONE
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Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
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Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
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Record name 4-(dimethylamino)benzophenone
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Record name P-DIMETHYLAMINOBENZOPHENONE
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Synthesis routes and methods

Procedure details

Doebner, Ann. 217, 257 (1883), discloses the reaction of malachite green with sulfuric acid to give 4-(dimethylamino)-benzophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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